molecular formula C7H8BrNO4S2 B12108495 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid

4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid

Katalognummer: B12108495
Molekulargewicht: 314.2 g/mol
InChI-Schlüssel: JGHYCNJODLWUHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8BrNO4S2 and a molecular weight of 314.18 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reagents, such as phosphorus pentasulfide in the Paal–Knorr reaction, is common to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Wirkmechanismus

The mechanism of action of 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H8BrNO4S2

Molekulargewicht

314.2 g/mol

IUPAC-Name

4-bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H8BrNO4S2/c1-2-9-15(12,13)7-4(8)3-5(14-7)6(10)11/h3,9H,2H2,1H3,(H,10,11)

InChI-Schlüssel

JGHYCNJODLWUHG-UHFFFAOYSA-N

Kanonische SMILES

CCNS(=O)(=O)C1=C(C=C(S1)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.